2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-: is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Methoxylation: The methoxy group is introduced at the 4-position using methoxylating agents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer.
Biological Research: The compound is used to study cell signaling pathways and their role in various diseases.
Chemical Biology: It serves as a tool compound to investigate the biological functions of specific proteins and enzymes.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits the activity of FGFRs by binding to their active sites, preventing phosphorylation and subsequent signaling.
Cell Proliferation and Apoptosis: By inhibiting FGFRs, the compound can reduce cell proliferation and induce apoptosis in cancer cells.
Signaling Pathways: The compound affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show significant biological activities and are used in similar research applications.
Uniqueness
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit FGFRs makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C13H12BrN5O |
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Molecular Weight |
334.17 g/mol |
IUPAC Name |
4-(6-bromo-4-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H12BrN5O/c1-19-6-7(8-3-4-16-13(15)17-8)11-9(20-2)5-10(14)18-12(11)19/h3-6H,1-2H3,(H2,15,16,17) |
InChI Key |
SPNRAIXATYMDQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=C(C=C2OC)Br)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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